molecular formula C19H16FN5O2 B2429594 N-(3-fluoro-4-methylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358415-05-0

N-(3-fluoro-4-methylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2429594
M. Wt: 365.368
InChI Key: BTSNMHVRNLXNJU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a fluoro-methylphenyl group, a triazolo-quinoxalinone group, and an acetamide group. These groups could potentially give the compound a variety of chemical properties and reactivities.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core quinoxalinone structure, followed by the introduction of the triazolo group, and finally the attachment of the fluoro-methylphenyl group and the acetamide group. However, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the triazolo-quinoxalinone group suggests a heterocyclic structure, which could have interesting chemical and physical properties. The fluoro-methylphenyl group is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of a drug.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the acetamide group suggests that it could undergo hydrolysis under acidic or basic conditions to form an amine and a carboxylic acid. The fluoro-methylphenyl group might undergo nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For example, its solubility would depend on the solvent used, and its melting point would depend on the purity of the sample.


Scientific Research Applications

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, structurally similar to the requested compound, were synthesized and tested for anticancer activity. These derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015).

Synthesis and Derivative Formation

Methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, related to the compound , were synthesized and studied. This research explored diverse derivative formations through chemical reactions (Walid Fathalla, 2015).

Diversified Synthesis

A study demonstrated a diversified synthesis of 2-(4-oxo[1,2,3]triazolo-[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, closely related to the compound of interest. This research highlighted the potential for creating complex fused tricyclic scaffolds (Y. An et al., 2017).

Positive Inotropic Activity

Compounds structurally related to the specified molecule were synthesized and evaluated for their positive inotropic activity. These compounds showed favorable activity in inotropic effects, indicating potential therapeutic applications (Chunbo Zhang et al., 2008).

Antimicrobial Activity

Some synthesized 1,2,4-triazolo[4,3-a]quinoxalines, similar to the requested compound, were studied for antimicrobial activity. These compounds showed significant effectiveness against various bacteria and fungi (L. Yurttaş et al., 2020).

Antihistaminic Agents

Novel 1-substituted-4-(2-methylphenyl)-4 H -[1,2,4]triazolo[4,3- a ]quinazolin-5-ones, structurally related to the queried compound, were synthesized and showed significant H1-antihistaminic activity. This suggests potential use as antihistaminic agents (V. Alagarsamy et al., 2008).

Potential Rapid-Onset Antidepressants

4-Amino[1,2,4]triazolo[4,3-a]quinoxalines, structurally similar to the inquired compound, have shown potential as rapid-acting antidepressant agents. These compounds demonstrated significant activity in behavioral despair models and adenosine receptor antagonism (R. Sarges et al., 1990).

Safety And Hazards

Without specific data, it’s hard to predict the exact safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following good laboratory practices.


Future Directions

The study of this compound could open up new avenues of research in fields like medicinal chemistry or materials science. Future work could involve studying its synthesis, properties, and potential applications in more detail.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c1-11-7-8-13(9-14(11)20)21-17(26)10-24-15-5-3-4-6-16(15)25-12(2)22-23-18(25)19(24)27/h3-9H,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSNMHVRNLXNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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